4,4-Difluoro-L-prolinamide hydrochloride

Peptidomimetics Conformational Analysis Protein Engineering

Select 4,4-Difluoro-L-prolinamide hydrochloride for your drug discovery programs. This gem-difluorinated pyrrolidine-2-carboxamide enforces a Cγ-exo ring pucker critical for metabolic stability and target engagement. Unlike generic prolinamide or mono-fluorinated analogs, this chiral scaffold directly enables the synthesis of potent 2-cyanopyrrolidine DPP-IV inhibitors and Factor XIa inhibitors (PDB: 6VLU). Ensure conformational precision in your peptide and peptidomimetic candidates.

Molecular Formula C5H9ClF2N2O
Molecular Weight 186.59 g/mol
CAS No. 426844-51-1
Cat. No. B1390229
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Difluoro-L-prolinamide hydrochloride
CAS426844-51-1
Molecular FormulaC5H9ClF2N2O
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1C(NCC1(F)F)C(=O)N.Cl
InChIInChI=1S/C5H8F2N2O.ClH/c6-5(7)1-3(4(8)10)9-2-5;/h3,9H,1-2H2,(H2,8,10);1H/t3-;/m0./s1
InChIKeyRRQDQYAEZGKHOB-DFWYDOINSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Difluoro-L-prolinamide hydrochloride (CAS 426844-51-1): A Specialized Fluorinated Proline Building Block for Conformationally Constrained Peptidomimetics and DPP-IV Inhibitor Synthesis


4,4-Difluoro-L-prolinamide hydrochloride is a chiral, gem-difluorinated pyrrolidine-2-carboxamide derivative that serves as a conformationally constrained proline analog [1]. The introduction of two fluorine atoms at the 4-position of the pyrrolidine ring profoundly alters the conformational preferences of the prolyl amide bond, favoring specific ring puckers and stabilizing particular peptide secondary structures [2]. This compound is a critical intermediate in the synthesis of cyanopyrrolidine-based dipeptidyl peptidase IV (DPP-IV) inhibitors, a class of antidiabetic agents [3].

Why 4,4-Difluoro-L-prolinamide hydrochloride Cannot Be Replaced by Unfluorinated or Mono-Fluorinated Proline Analogs in Precision Peptide Design


Generic substitution with L-prolinamide, 4-fluoro-L-prolinamide, or 4,4-difluoro-L-proline is not scientifically valid due to the unique conformational, electronic, and metabolic effects conferred by the 4,4-difluoro substitution [1]. The gem-difluoro motif induces a strong conformational bias towards a Cγ-exo ring pucker, which is opposite to the Cγ-endo pucker favored by (4S)-fluoroproline and distinct from the equilibrium of unmodified proline [2]. This structural constraint directly impacts the stability, bioactivity, and pharmacokinetic profile of derived peptides and peptidomimetics [3].

Quantitative Differentiation Evidence for 4,4-Difluoro-L-prolinamide hydrochloride Against Relevant Analogs


Conformational Bias: 4,4-Difluoro-L-prolinamide Enforces a Cγ-exo Ring Pucker Distinct from 4-Fluoroproline and L-Proline

4,4-Difluoro-L-prolinamide, when incorporated into peptides, strongly biases the pyrrolidine ring into a Cγ-exo conformation, whereas (4S)-fluoroproline favors a Cγ-endo pucker and L-proline exists in a dynamic equilibrium [1]. This conformational preference is a direct result of the gem-difluoro substitution at the 4-position and is critical for achieving specific secondary structure motifs [2].

Peptidomimetics Conformational Analysis Protein Engineering

Biological Activity in MOR Agonism: 4,4-Difluoro-L-prolinamide-Containing Morphiceptin Analog Shows Enhanced Potency vs. L-Proline Parent

In a series of morphiceptin analogs, replacement of L-proline at position 2 with 4,4-difluoro-L-prolinamide (F2Pro) resulted in a potent μ-opioid receptor (MOR) agonist, whereas the parent morphiceptin peptide is a moderately potent ligand [1]. The analog Tyr-F2Pro-Phe-D-F2Pro-NH2 exhibited high MOR potency and selectivity, demonstrating the functional impact of the 4,4-difluoro substitution on receptor activation [2].

Opioid Receptor Peptide Therapeutics GPCR Agonist

Enzyme Inhibition: 4,4-Difluoro-L-proline Acts as an Irreversible Inhibitor of Proline Oxidase, Unlike L-Proline

4,4-Difluoro-L-proline has been shown to act as an irreversible inhibitor of proline oxidase, an enzyme that catalyzes the first step in proline catabolism [1]. In contrast, L-proline is the natural substrate for this enzyme and is reversibly oxidized to Δ¹-pyrroline-5-carboxylic acid [2].

Enzyme Inhibition Metabolic Pathway Proline Metabolism

Structural Validation: 4,4-Difluoro-L-prolinamide Derivative Demonstrates High-Resolution Binding in Factor XIa Active Site

A 4,4-difluoro-L-prolinamide-containing peptidomimetic (N-cyclohexyl-D-leucyl-N-[(1-aminoisoquinolin-6-yl)methyl]-4,4-difluoro-L-prolinamide) was co-crystallized with Factor XIa, revealing a well-defined binding mode within the active site [1]. The high-resolution X-ray structure (1.6 Å) confirms the specific interactions enabled by the 4,4-difluoro-L-prolinamide scaffold and supports its utility in designing potent and selective serine protease inhibitors [2].

Serine Protease X-ray Crystallography Structure-Based Drug Design

Optimal Research and Industrial Applications for 4,4-Difluoro-L-prolinamide hydrochloride Based on Evidence


Synthesis of Cyanopyrrolidine-Based DPP-IV Inhibitors for Type 2 Diabetes

4,4-Difluoro-L-prolinamide hydrochloride is a key building block for synthesizing 2-cyanopyrrolidine derivatives, which constitute a potent class of DPP-IV inhibitors [1]. The 4,4-difluoro substitution is crucial for achieving the desired metabolic stability and target engagement profiles of clinical candidates in this class [2].

Design of Conformationally Constrained Peptides with Enhanced Stability and Bioactivity

Incorporating 4,4-difluoro-L-prolinamide into peptide sequences enforces a Cγ-exo ring pucker, which can be used to stabilize specific secondary structures and improve peptide stability against proteolytic degradation [1]. This application is supported by studies showing enhanced potency in MOR agonist peptides [2].

Development of Serine Protease Inhibitors Targeting Factor XIa for Anticoagulant Therapy

The 4,4-difluoro-L-prolinamide scaffold is a validated core structure for designing potent, selective Factor XIa inhibitors [1]. The high-resolution crystal structure of a derivative bound to Factor XIa (PDB: 6VLU) provides a structural blueprint for rational design and optimization [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,4-Difluoro-L-prolinamide hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.